molecular formula C24H23NO2 B11693261 (2E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11693261
M. Wt: 357.4 g/mol
InChI Key: VOMVRKKXSHTKBS-SAPNQHFASA-N
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Description

(E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group substituted with a 4-methoxyphenyl group and two benzyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the reaction of (E)-3-(4-methoxyphenyl)acrylic acid with dibenzylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for (E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the propenamide group can be reduced to form a single bond.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of (E)-N,N-DIBENZYL-3-(4-HYDROXYPHENYL)-2-PROPENAMIDE.

    Reduction: Formation of (E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-PROPIONAMIDE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. Additionally, the compound may interact with cellular receptors, modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N,N-DIBENZYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is unique due to the presence of both benzyl groups and the 4-methoxyphenyl group, which confer specific chemical and biological properties. These structural features enable the compound to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

(E)-N,N-dibenzyl-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C24H23NO2/c1-27-23-15-12-20(13-16-23)14-17-24(26)25(18-21-8-4-2-5-9-21)19-22-10-6-3-7-11-22/h2-17H,18-19H2,1H3/b17-14+

InChI Key

VOMVRKKXSHTKBS-SAPNQHFASA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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